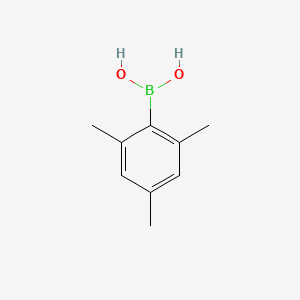
2,4,6-Trimethylphenylboronic acid
Cat. No. B1346473
Key on ui cas rn:
5980-97-2
M. Wt: 164.01 g/mol
InChI Key: BZXQRXJJJUZZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07517828B2
Procedure details


Magnesium (60.27 mmol) and tetrahydrofuran (30 mL) were put in a three-necked round bottom flask and stirred. To the solution, bromomesitylene (13.07 mmol) was added, and the reaction mixture was heated. After that, bromomesitylene (32.02 mmol) dissolved in tetrahydrofuran (30 mL) was added dropwise to the solution. The reaction mixture was heated and refluxed for 4.5 hours. Then, the mixture was cooled to −78° C. (EtO)3B (111.66 mmol) was added dropwise over 15 minutes. After that, the mixture was warmed to room temperature and stirred for additional 5 hours. Then the mixture was cooled to 0° C. The reaction was quenched by the addition of 1 M hydrochloric acid and stirring for additional 2 hours. The reaction mixture was extracted with diethyl ether three times. The combined extracts was washed with brine and dried over anhydrous sodium sulfate. After the drying, the extract was filtered. The filtrate was concentrated to give a solid, which was recrystallized in benzene to give GA33 (26.10 mmol, yield: 58%).






Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[CH:5][C:4]=1[CH3:11].[B:12](OCC)([O:16]CC)[O:13]CC>O1CCCC1>[B:12]([OH:16])([OH:13])[C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[CH:5][C:4]=1[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60.27 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
13.07 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1C)C)C
|
Step Three
|
Name
|
|
|
Quantity
|
32.02 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1C)C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
111.66 mmol
|
|
Type
|
reactant
|
|
Smiles
|
B(OCC)(OCC)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 4.5 hours
|
|
Duration
|
4.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for additional 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the mixture was cooled to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition of 1 M hydrochloric acid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring for additional 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with diethyl ether three times
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the drying, the extract was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized in benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give GA33 (26.10 mmol, yield: 58%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
B(C1=C(C=C(C=C1C)C)C)(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 58% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
